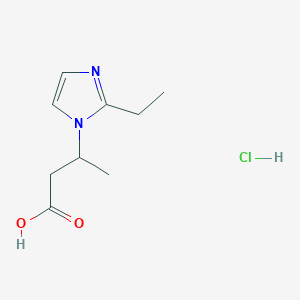

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride is a chemical compound with the CAS Number: 1909317-44-7 . It has a molecular weight of 218.68 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H14N2O2.ClH/c1-3-8-10-4-5-11(8)7(2)6-9(12)13;/h4-5,7H,3,6H2,1-2H3,(H,12,13);1H .Physical and Chemical Properties Analysis

The physical form of this compound is a powder . It is typically stored at room temperature .Scientific Research Applications

Synthesis of Imidazol-2-ylidenes :

- An improved synthesis of imidazol-2-ylidenes was reported by Kuhn and Kratz (1993). They demonstrated that treating N,N'-dialkylthioureas with 3-hydroxy-2-butanone yields imidazole-2(3H)-thiones, which upon treatment with potassium in boiling tetrahydrofuran give imidazol-2-ylidenes in excellent yields. This process is significant in the field of organic synthesis (Kuhn & Kratz, 1993).

Ionic Liquid Monomer Synthesis :

- Vijayakrishna et al. (2008) synthesized three imidazolium-based ionic liquid (IL) monomers, which include a variant similar to the compound . These monomers were polymerized by the reversible addition fragmentation chain transfer (RAFT) process, demonstrating applications in the creation of hydrophilic polymers and block copolymers (Vijayakrishna et al., 2008).

Urease Inhibitors :

- Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds incorporating a similar imidazole derivative. These compounds showed potent in vitro inhibitory potential against urease enzyme, suggesting their application in therapeutic agent design (Nazir et al., 2018).

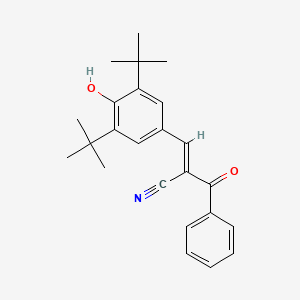

Antioxidant Compounds :

- Research by Zhang et al. (2009) on antioxidant phenolic compounds from walnut kernels identified compounds with significant antioxidant activities, highlighting the potential use of similar structures in antioxidant research (Zhang et al., 2009).

Catalysis in Organic Synthesis :

- Ranu et al. (2008) utilized a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide, for catalyzing the synthesis of 4H-benzo[b]pyran derivatives. This showcases the role of imidazole derivatives in facilitating organic synthesis reactions (Ranu et al., 2008).

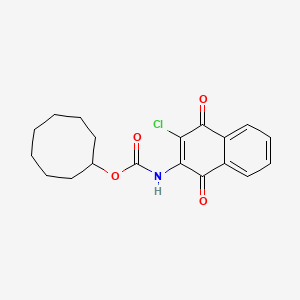

Corrosion Inhibition :

- Zhang et al. (2015) investigated novel imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This study reveals the utility of imidazole derivatives in industrial applications, particularly in protecting metals against corrosion (Zhang et al., 2015).

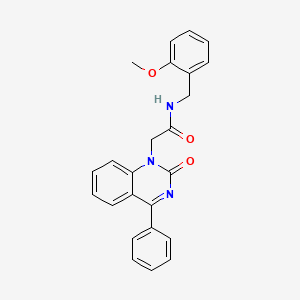

Synthesis of Schiff and Mannich Bases :

- Bekircan and Bektaş (2008) synthesized Schiff and Mannich bases of isatin derivatives with imidazole compounds, highlighting their application in creating novel compounds with potential pharmaceutical applications (Bekircan & Bektaş, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Properties

IUPAC Name |

3-(2-ethylimidazol-1-yl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-3-8-10-4-5-11(8)7(2)6-9(12)13;/h4-5,7H,3,6H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNXQIGPDXGOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C(C)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)

![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2982937.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2982938.png)